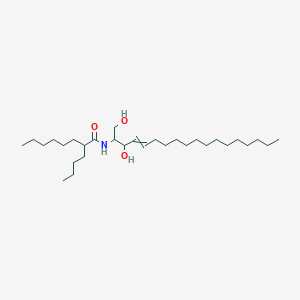
N-Phenyl-2-(prop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fenil-2-(prop-1-en-2-il)anilina, también conocida como 2-Isopropenilanilina, es un compuesto orgánico con la fórmula molecular C9H11N. Es un líquido incoloro a amarillo pálido con un olor característico. Este compuesto es un derivado de la anilina, donde el grupo fenilo está sustituido por un grupo prop-1-en-2-il en la segunda posición. Se utiliza principalmente como intermedio en la síntesis orgánica y tiene diversas aplicaciones en la industria química.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: N-Fenil-2-(prop-1-en-2-il)anilina se puede sintetizar mediante la alquilación de la anilina con propileno. La reacción generalmente implica el uso de un catalizador como ácido fosfórico o cloruro de aluminio para facilitar el proceso de alquilación. Las condiciones de reacción incluyen el mantenimiento de un rango de temperatura de 50-100 °C y una presión de 1-5 atm .
Métodos de Producción Industrial: En entornos industriales, la producción de N-Fenil-2-(prop-1-en-2-il)anilina implica el proceso de flujo continuo donde la anilina y el propileno se alimentan a un reactor que contiene el catalizador. La mezcla de reacción se somete entonces a destilación para separar el producto deseado de los materiales de partida y subproductos no reaccionados. El producto final se obtiene con una pureza superior al 98% .
Análisis De Reacciones Químicas
Tipos de Reacciones: N-Fenil-2-(prop-1-en-2-il)anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas correspondientes.
Reducción: El compuesto se puede reducir para formar la amina correspondiente.
Sustitución: Puede sufrir reacciones de sustitución electrofílica, como nitración, sulfonación y halogenación.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador de paladio.
Productos Principales Formados:
Oxidación: Quinonas
Reducción: Aminas
Sustitución: Derivados nitro, sulfonilo y halogenados
Aplicaciones Científicas De Investigación
N-Fenil-2-(prop-1-en-2-il)anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos tintes, pigmentos y productos farmacéuticos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para la síntesis de fármacos y agentes terapéuticos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-Fenil-2-(prop-1-en-2-il)anilina implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos. También puede sufrir transformaciones metabólicas, lo que lleva a la formación de intermediarios reactivos que interactúan con componentes celulares, lo que potencialmente provoca efectos biológicos como actividades antimicrobianas o anticancerígenas .
Comparación Con Compuestos Similares
N-Fenil-2-(prop-1-en-2-il)anilina se puede comparar con otros compuestos similares, como:
2-Isopropenilanilina: Estructura similar pero diferente patrón de sustitución.
2-(1-Metiletenil)anilina: Otro isómero con una posición diferente del doble enlace.
2-(1-Metiletenil)bencenamina: Compuesto similar con un grupo funcional diferente.
Singularidad: N-Fenil-2-(prop-1-en-2-il)anilina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos la convierten en un compuesto valioso en la investigación científica y la industria .
Propiedades
IUPAC Name |
N-phenyl-2-prop-1-en-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-11,16H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPYGCSSZMGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90800152 |
Source


|
| Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65036-79-5 |
Source


|
| Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)

![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
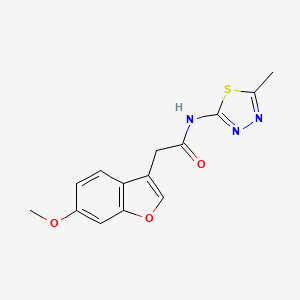
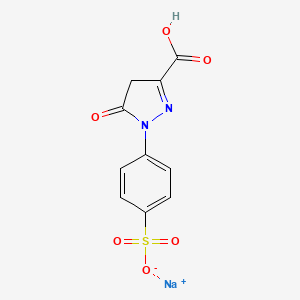
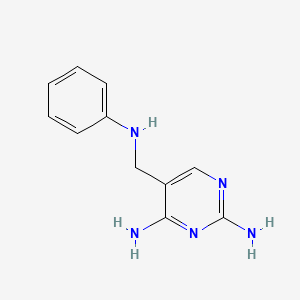
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
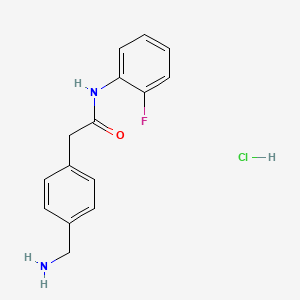
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
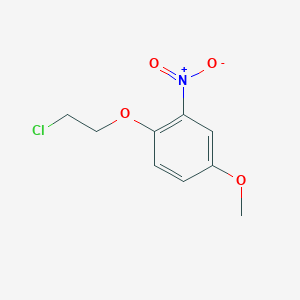
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
